molecular formula C16H15NO B6267944 N-(4-methoxyphenyl)-3-phenylprop-2-en-1-imine CAS No. 88315-63-3

N-(4-methoxyphenyl)-3-phenylprop-2-en-1-imine

Cat. No.: B6267944
CAS No.: 88315-63-3
M. Wt: 237.3
InChI Key:
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Description

N-(4-methoxyphenyl)-3-phenylprop-2-en-1-imine is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a phenylpropene structure through an imine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-3-phenylprop-2-en-1-imine typically involves the condensation of 4-methoxyaniline with cinnamaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction proceeds through the formation of a Schiff base, resulting in the desired imine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-3-phenylprop-2-en-1-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Conversion to N-(4-methoxyphenyl)-3-phenylprop-2-en-1-amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-phenylprop-2-en-1-imine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy and phenyl groups may contribute to the compound’s binding affinity and specificity through hydrophobic interactions and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-phenylprop-2-en-1-imine
  • N-(4-methoxyphenyl)-3-phenylprop-2-en-1-amine
  • N-(4-methoxyphenyl)-3-phenylprop-2-en-1-ol

Uniqueness

N-(4-methoxyphenyl)-3-phenylprop-2-en-1-imine is unique due to its specific structural features, such as the imine linkage and the methoxy-substituted phenyl ring. These characteristics confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the imine group allows for reversible covalent interactions, making it a valuable scaffold in medicinal chemistry for the design of enzyme inhibitors and other bioactive molecules.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-methoxyphenyl)-3-phenylprop-2-en-1-imine involves the condensation of 4-methoxyaniline with cinnamaldehyde in the presence of an acid catalyst.", "Starting Materials": [ "4-methoxyaniline", "cinnamaldehyde", "acid catalyst" ], "Reaction": [ "Mix 4-methoxyaniline and cinnamaldehyde in a 1:1 molar ratio in a reaction flask.", "Add a catalytic amount of acid catalyst to the reaction mixture.", "Heat the reaction mixture under reflux for several hours.", "Allow the reaction mixture to cool to room temperature.", "Extract the product with a suitable solvent.", "Purify the product by recrystallization or column chromatography." ] }

CAS No.

88315-63-3

Molecular Formula

C16H15NO

Molecular Weight

237.3

Purity

95

Origin of Product

United States

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